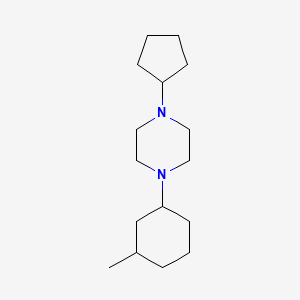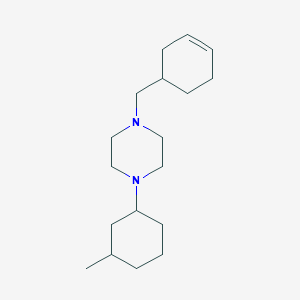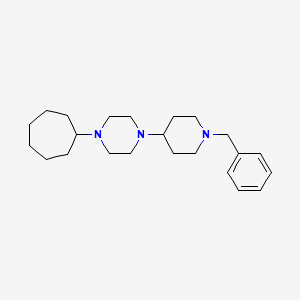![molecular formula C30H37N3O2 B10887532 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate , is a chemical compound with the following structure:
Structure: C28H34N3O4
This compound belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Vorbereitungsmethoden
The synthetic routes for this compound involve several steps. Here’s a summary:
Step 1: Start with the synthesis of (the precursor). This can be achieved through various methods, such as reductive amination or condensation reactions.
Step 2: Protect the amine group by introducing a group. This step ensures selectivity during subsequent reactions.
Step 3: Cyclize the protected amine with to form the desired compound.
Industrial production methods typically involve optimization of these steps for scalability and efficiency.
Analyse Chemischer Reaktionen
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine undergoes various reactions:
Oxidation: It can be selectively oxidized to form an N-oxide derivative.
Reduction: Reduction of the carbonyl group (benzyloxycarbonyl) yields the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products include the N-oxide, the reduced amine, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Medicine: It may exhibit potential as a central nervous system (CNS) drug due to its piperazine scaffold.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in pharmaceutical synthesis.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise targets.
Vergleich Mit ähnlichen Verbindungen
While there are related piperazine derivatives, the unique combination of the benzyloxy and phenyl groups in this compound sets it apart. Similar compounds include benzyloxy-3-methoxybenzylamine and 4-phenylpiperazine .
Eigenschaften
Molekularformel |
C30H37N3O2 |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C30H37N3O2/c1-34-30-22-26(12-13-29(30)35-24-25-8-4-2-5-9-25)23-31-16-14-28(15-17-31)33-20-18-32(19-21-33)27-10-6-3-7-11-27/h2-13,22,28H,14-21,23-24H2,1H3 |
InChI-Schlüssel |
NJXXNSOOKUDVSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)




![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)

![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10887536.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
